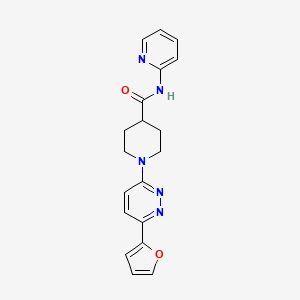

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Description

This compound features a pyridazine core substituted at position 6 with a furan-2-yl group and a piperidine-4-carboxamide moiety linked to a pyridin-2-ylamine group.

Properties

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(21-17-5-1-2-10-20-17)14-8-11-24(12-9-14)18-7-6-15(22-23-18)16-4-3-13-26-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCNLRWCDUKQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H19N5O2

- Molecular Weight : 341.38 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazine and pyridine compounds exhibit significant antimicrobial properties. For instance, the compound has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be as low as 5 µg/mL, indicating potent antibacterial effects .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A notable study reported a reduction in cell viability by over 70% at concentrations of 10 µM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Animal models of neurodegenerative diseases showed that administration of the compound led to improved cognitive function and reduced neuronal damage. This effect is hypothesized to be mediated through the modulation of oxidative stress pathways and inflammation .

The biological activity of this compound is believed to be multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Receptor Modulation : It is suggested that the compound interacts with various receptors in the central nervous system, which could explain its neuroprotective properties.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Case Studies

Comparison with Similar Compounds

Structural Analog: BJ01438 (1-[6-(4-Methoxyphenyl)Pyridazin-3-yl]-N-[(Pyridin-2-yl)Methyl]Piperidine-4-Carboxamide)

Key Differences :

Hypothetical Implications :

- The furan-2-yl group may confer stronger π-π interactions compared to the methoxyphenyl group, favoring binding to aromatic-rich enzyme pockets.

- The pyridin-2-yl group in the target compound could engage in hydrogen bonding via its nitrogen atom, unlike the methyl-linked pyridine in BJ01437.

SARS-CoV-2 Inhibitors: Piperidine-4-Carboxamide Derivatives

(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide

(R)-N-((2-Methoxypyridin-4-yl)Methyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide

Key Differences :

- Aromatic Substitutions : Both analogs feature naphthalene and fluorobenzyl/methoxypyridyl groups, which are bulkier than the furan-pyridazine system in the target compound.

- Stereochemistry : The (R)-configuration in these compounds suggests enantioselective binding to viral proteases or host receptors.

Activity Insights :

mPGES-1 Inhibitor: Compound 118

Structure : 1-{6-Chloro-5-Methyl-1-[6-(Trifluoromethyl)Pyridin-2-yl]-1H-Benzimidazol-2-yl}-N-(Oxolan-3-yl)Piperidine-4-Carboxamide .

Key Differences :

- Core Heterocycle : Compound 118 contains a benzimidazole ring instead of pyridazine, which is critical for mPGES-1 inhibition.

- Substituents : The trifluoromethylpyridine and oxolane groups enhance metabolic stability and target affinity.

Pharmacological Implications :

- The pyridazine-furan system in the target compound may lack the rigidity required for mPGES-1 inhibition, suggesting divergent therapeutic applications.

Dihydropyridine Derivatives with Furan Substituents

- AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Key Differences :

- Core Structure : Dihydropyridine vs. pyridazine, leading to distinct electronic properties and conformational flexibility.

Functional Insights :

- The furan group in both analogs and the target compound may serve similar roles in π-stacking or interacting with oxygen-containing residues in enzymes.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility vs. Rigidity : Pyridazine-based compounds (target, BJ01438) may favor dynamic binding, while benzimidazole (Compound 118) or dihydropyridine cores (AZ331/AZ257) enforce rigid, target-specific conformations.

- Substituent Effects : Electron-rich groups (e.g., methoxy, furan) enhance solubility and π-interactions, whereas halogens (e.g., bromo in AZ257) or trifluoromethyl groups improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.